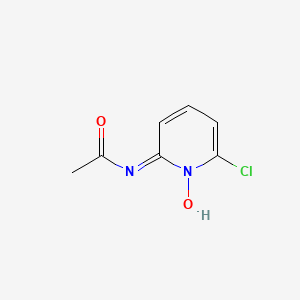

N-(6-Chloro-1-oxido-2-pyridinyl)acetamide

Description

Contextualization within Pyridine (B92270) N-Oxide Derivatives in Medicinal Chemistry and Agrochemical Research

Pyridine N-oxides, the oxidized derivatives of pyridines, represent a versatile and increasingly important class of compounds in applied chemistry. researchgate.net Historically, they were sometimes viewed merely as metabolic byproducts of N-heterocyclic drugs, but are now recognized as critical intermediates and bioactive molecules in their own right. nih.gov Their unique chemical properties have led to their successful integration into drug development and agrochemical research. researchgate.netnih.govacs.org

In medicinal chemistry, the N-oxide moiety is a "privileged scaffold" employed to modulate a compound's properties. nih.gov Molecules featuring this group have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antihypertensive, antiparasitic, and anti-inflammatory effects. nih.govresearchgate.net The introduction of the N-oxide group can significantly alter a molecule's polarity, water solubility, and membrane permeability, which are crucial pharmacokinetic parameters. nih.gov Furthermore, the redox reactivity of the N-oxide group is exploited in the design of hypoxia-activated prodrugs, which can be selectively reduced to their active forms in the low-oxygen environments characteristic of solid tumors. acs.orgbohrium.com

In the agrochemical sector, pyridine-based compounds have been a mainstay for decades, and their N-oxide derivatives continue this legacy. researchgate.net They are integral to the development of novel fungicides, herbicides, and insecticides. researchgate.netnih.gov For instance, certain N-oxidized forms of pyridyl-containing pesticides have been shown to possess potent pesticidal properties, sometimes overcoming resistance developed by pests to existing treatments. google.com The N-oxide functional group can influence the compound's interaction with target enzymes in pests and its environmental stability, making it a key component in the design of next-generation crop protection agents. researchgate.netnih.gov

Overview of the Structural Significance of the N-Oxide and Acetamide (B32628) Moieties in Bioactive Compounds

The specific combination of the N-oxide and acetamide functional groups in N-(6-Chloro-1-oxido-2-pyridinyl)acetamide is structurally significant, with each moiety contributing distinct and often synergistic properties that are highly valued in the design of bioactive molecules.

The N-oxide moiety (N⁺–O⁻) imparts several critical features. Its highly polar nature and capacity to act as a strong hydrogen bond acceptor can enhance aqueous solubility and modulate interactions with biological targets. acs.orgnih.gov This feature is often used as a bioisosteric replacement for other functional groups, such as carbonyls, to fine-tune binding affinity and specificity. For example, a pyridine N-oxide was shown to interact favorably with the oxyanion binding site in the protease factor XIa, a target for anticoagulants. nih.govacs.org The redox potential of the N-oxide group is also pivotal; it can be metabolically stable or undergo enzymatic reduction in vivo, a property leveraged for targeted drug release. acs.orgnih.gov

The acetamide group (–NHC(O)CH₃) is one of the most common functional groups found in approved pharmaceuticals, present in an estimated 25% of known drugs. nih.govresearchgate.net Its prevalence is due to its role as a robust hydrogen bond donor and acceptor, facilitating stable interactions with protein and enzyme receptors. researchgate.netpatsnap.com Acetamide derivatives exhibit a vast range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net The well-known analgesic paracetamol is a prime example of a simple yet effective acetamide-bearing drug. nih.gov The acetamide functional group is also frequently used in prodrug strategies to modify the pharmacokinetic profile of a parent molecule. archivepp.com

The table below summarizes the key contributions of these functional moieties to molecular properties and bioactivity.

| Functional Moiety | Key Structural & Physicochemical Contributions | Roles in Bioactive Compound Design |

| Pyridine N-Oxide | Highly polar N⁺–O⁻ bond; strong H-bond acceptor. acs.orgnih.gov | Increases water solubility. nih.gov |

| Modulates membrane permeability. nih.gov | Can act as a bioisostere for carbonyl groups. nih.gov | |

| Can participate in redox cycling. acs.orgbohrium.com | Enables design of hypoxia-activated prodrugs. nih.gov | |

| Alters electronic distribution of the pyridine ring. wikipedia.org | Serves as a versatile synthetic intermediate. researchgate.net | |

| Acetamide | Contains both H-bond donor (N-H) and acceptor (C=O). researchgate.netpatsnap.com | Enhances binding to biological targets (enzymes, receptors). patsnap.com |

| Generally stable but can be subject to enzymatic hydrolysis. archivepp.com | Common scaffold in a wide range of pharmaceuticals. nih.gov | |

| Contributes to overall molecular polarity and solubility. patsnap.com | Used in prodrug design to improve pharmacokinetics. archivepp.com |

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound is predicated on a rational, structure-based design hypothesis. The molecule represents a logical convergence of three structurally significant components: a pyridine N-oxide core, a chloro substituent, and an acetamide group. The scientific rationale for its synthesis and study is to explore the synergistic effects of combining these well-understood functional components into a novel chemical entity.

The investigation is driven by the following key points:

Leveraging the Privileged Scaffold: The pyridine N-oxide core is a proven platform for generating bioactive compounds in both medicinal and agrochemical contexts. researchgate.netnih.gov Research into novel derivatives like this one is a systematic exploration of this valuable chemical space.

Modulating Bioactivity through Substitution: The placement of the chloro- and acetamide groups at the 6- and 2-positions, respectively, is deliberate. The chloro group, an electron-withdrawing substituent, can significantly influence the electronic properties of the pyridine ring, potentially altering its reactivity, metabolic stability, and binding interactions with target proteins. The acetamide group, a known pharmacophore, is positioned to interact with biological targets. nih.govresearchgate.net

Optimizing Physicochemical Properties: The combination of the highly polar N-oxide with the hydrogen-bonding acetamide group is expected to result in a molecule with distinct solubility and permeability characteristics compared to the non-oxidized or non-acetylated parent compounds. acs.orgpatsnap.com Studying this specific molecule allows researchers to quantify these effects and build more predictive models for future drug design.

While specific research findings on this compound are not yet widely published, its structure suggests it is a candidate for screening in a variety of biological assays. Based on the activities of related compounds, it could be investigated for potential anti-inflammatory, antimicrobial, or herbicidal properties. nih.govnih.govresearchgate.net The synthesis and characterization of this compound provide valuable data points for structure-activity relationship (SAR) studies, contributing to the broader scientific understanding of how specific functionalizations on the pyridine N-oxide scaffold translate into tangible biological effects.

The table below outlines the hypothetical contributions of each component to the target molecule's profile, forming the basis for its investigation.

| Component | Position | Rationale for Inclusion |

| Pyridine N-Oxide | Core Scaffold | Established bioactive scaffold, enhances polarity, potential for redox-based activity. nih.govacs.org |

| Chloro Group | C-6 | Electron-withdrawing; modulates ring electronics, can enhance binding affinity (halogen bonding), and may influence metabolic pathways. patsnap.comwikipedia.org |

| Acetamide Group | C-2 | Potent pharmacophore; provides key hydrogen bonding interactions for target binding. nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O2 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

N-(6-chloro-1-hydroxypyridin-2-ylidene)acetamide |

InChI |

InChI=1S/C7H7ClN2O2/c1-5(11)9-7-4-2-3-6(8)10(7)12/h2-4,12H,1H3 |

InChI Key |

PZDBHRLJSPERJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=C1C=CC=C(N1O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 6 Chloro 1 Oxido 2 Pyridinyl Acetamide and Its Derivatives

Historical and Current Approaches to the Synthesis of Pyridine (B92270) N-Oxides

The synthesis of pyridine N-oxides is a well-established area of heterocyclic chemistry, dating back to the early 20th century. Historically, the most common method for the N-oxidation of pyridines has been the use of peroxy acids. nih.gov Peroxybenzoic acid and peracetic acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid, have been widely employed for this transformation. nih.gov These classic methods are effective but can present challenges in terms of safety, particularly with the handling of concentrated peroxy acids, and may require strenuous purification procedures to remove carboxylic acid byproducts.

Modern approaches to pyridine N-oxide synthesis have focused on developing milder, more selective, and environmentally benign oxidizing agents. Hydrogen peroxide remains a popular oxidant due to its low cost and the formation of water as the only byproduct. However, its reactivity often needs to be enhanced by catalysts. A variety of metal and non-metal based catalysts have been developed to activate hydrogen peroxide for efficient N-oxidation. These include transition metal complexes and heterogeneous catalysts which can offer improved yields and easier product isolation. google.com

Another significant advancement is the use of safer and more stable solid peroxide sources, which are easier to handle than their liquid counterparts. The development of these newer reagents and catalytic systems has greatly expanded the toolkit available to chemists for the synthesis of pyridine N-oxides, allowing for greater functional group tolerance and improved reaction efficiency.

Targeted Synthetic Routes for the Chloro-Pyridinyl-Acetamide Scaffold

The synthesis of the N-(6-chloro-1-oxido-2-pyridinyl)acetamide scaffold can be approached through two primary retrosynthetic pathways, both starting from commercially available precursors.

Route 1: N-oxidation followed by Acetylation

This route commences with the N-oxidation of a suitable precursor, 2-amino-6-chloropyridine (B103851). This starting material can be synthesized from 2,6-dichloropyridine (B45657) through various methods, including reaction with hydrazine (B178648) followed by reduction. The subsequent N-oxidation of 2-amino-6-chloropyridine would yield 2-amino-6-chloropyridine N-oxide. This transformation is typically achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. rsc.orgstackexchange.com The presence of the amino and chloro groups on the pyridine ring influences the reactivity of the nitrogen atom towards oxidation, a factor that needs to be considered when selecting the oxidant and reaction conditions.

The final step in this route is the N-acetylation of the amino group of 2-amino-6-chloropyridine N-oxide. This can be accomplished using standard acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the acid byproduct. nih.gov

Route 2: Acetylation followed by N-oxidation

Alternatively, the synthesis can begin with the acetylation of 2-amino-6-chloropyridine to form N-(6-chloro-2-pyridinyl)acetamide. This reaction is a standard amide formation and can be carried out under various conditions, for instance, by reacting the aminopyridine with an acetylating agent. ijpsr.infoaun.edu.eg

The subsequent step involves the N-oxidation of the N-(6-chloro-2-pyridinyl)acetamide. The presence of the electron-withdrawing acetamido and chloro groups can deactivate the pyridine nitrogen towards oxidation, potentially requiring harsher reaction conditions or more potent oxidizing agents compared to the N-oxidation of the more electron-rich 2-amino-6-chloropyridine. Careful selection of the oxidant is crucial to achieve the desired N-oxide without causing unwanted side reactions.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound involves a systematic evaluation of various reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

For the N-oxidation step, key parameters to consider include the choice of oxidizing agent, reaction temperature, and solvent. For instance, in the oxidation of chloropyridines, the use of peracetic acid generated in-situ from hydrogen peroxide and acetic acid can be catalyzed by acids like sulfuric acid or maleic anhydride to improve efficiency. google.com The molar ratio of the oxidant to the pyridine substrate is a critical factor; an excess of the oxidant is often used to ensure complete conversion, but this can also lead to over-oxidation or degradation of the product. guidechem.com The temperature must be carefully controlled, as N-oxidation reactions are often exothermic. guidechem.com

In the acetylation step, the choice of acetylating agent and base, as well as the reaction solvent, can significantly impact the yield. For the acetylation of aminopyridine N-oxides, conditions need to be mild enough to avoid decomposition of the N-oxide functionality. The use of a non-nucleophilic base is often preferred to prevent competition with the aminopyridine for the acetylating agent. The progress of both the N-oxidation and acetylation reactions can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Below is a table summarizing key parameters for optimization in the synthesis of pyridine N-oxides, which would be applicable to the synthesis of the target compound.

| Parameter | Options | Considerations |

| Oxidizing Agent | Peracetic acid, m-CPBA, H₂O₂/catalyst | Reactivity of the pyridine ring, functional group tolerance, safety, and cost. |

| Catalyst (for H₂O₂) | Sulfuric acid, maleic anhydride, metal complexes | Efficiency of H₂O₂ activation, potential for side reactions, and catalyst recovery. |

| Solvent | Acetic acid, water, chlorinated solvents | Solubility of reactants, reaction temperature, and ease of workup. |

| Temperature | 0 °C to reflux | Reaction rate versus potential for decomposition or side reactions. |

| Reactant Ratios | Stoichiometric or excess oxidant | Driving the reaction to completion versus minimizing by-products and cost. |

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. Key areas of focus include the use of safer reagents and solvents, energy efficiency, and waste reduction.

A significant green improvement in the N-oxidation step is the replacement of traditional peroxy acids with hydrogen peroxide in combination with a recyclable catalyst. google.com This approach has a higher atom economy as the only byproduct is water. The use of water as a solvent, where possible, further enhances the green credentials of the synthesis.

For the acetylation step, greener alternatives to conventional methods that use stoichiometric amounts of strong bases and volatile organic solvents are being explored. Catalytic methods for N-acetylation are particularly attractive. For example, the use of solid acid or base catalysts can simplify product purification and allow for catalyst recycling. Furthermore, employing milder acetylating agents or developing solvent-free reaction conditions can significantly reduce the environmental impact of this step. nih.gov Microwave-assisted synthesis is another green technique that can be applied to both the N-oxidation and acetylation steps, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov

The principles of green chemistry can be applied to the synthesis as follows:

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing the synthetic route to minimize waste generation. |

| Atom Economy | Using catalytic N-oxidation with H₂O₂ to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous peroxy acids with safer oxidizing systems. |

| Designing Safer Chemicals | The final product itself is designed for a specific function, but the synthetic intermediates should be as non-toxic as possible. |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents. |

| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | While not directly applicable to the core pyridine synthesis, this principle can be considered in the choice of reagents derived from renewable sources. |

| Reduce Derivatives | Designing a synthetic route that avoids unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic amounts of reagents for both N-oxidation and acetylation to improve efficiency and reduce waste. |

| Design for Degradation | Not directly related to the synthesis but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Using analytical techniques to monitor the reaction and prevent the formation of by-products. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Stereoselective Synthesis and Chiral Resolution Strategies (if applicable)

The compound this compound itself is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis or chiral resolution is not directly applicable to its preparation.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent on the acetamide (B32628) group or on the pyridine ring, then stereoselective methods would become relevant. In such cases, several strategies could be employed.

Asymmetric Synthesis: This would involve the use of chiral catalysts or chiral auxiliaries to introduce the desired stereochemistry during the synthesis. For instance, if a chiral center were to be introduced via a reaction on a side chain, a chiral catalyst could be used to control the stereochemical outcome. There has been significant research into the use of chiral pyridine N-oxides as ligands in asymmetric catalysis, and these principles could potentially be adapted. acs.orgresearchgate.net

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques could be used to separate the enantiomers. wikipedia.org This can be achieved by several methods:

Formation of Diastereomeric Salts: If the chiral derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org

Chiral Chromatography: The enantiomers can also be separated using chiral stationary phases in chromatography techniques like HPLC or gas chromatography (GC). This method relies on the differential interaction of the enantiomers with the chiral stationary phase.

The choice of method would depend on the specific structure of the chiral derivative and the scalability of the process.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be indispensable for confirming the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) N-oxide ring and the protons of the acetamide (B32628) group. The chemical shifts and coupling constants (J-values) between adjacent protons would confirm the substitution pattern on the pyridine ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for each carbon atom, including the carbonyl carbon of the acetamide group and the carbons of the pyridine N-oxide ring.

Conformational Analysis: Advanced 2D NMR techniques, such as NOESY, could be employed to study the spatial proximity of protons, providing insights into the preferred conformation of the acetamide group relative to the pyridine N-oxide ring.

No specific experimental NMR data for N-(6-Chloro-1-oxido-2-pyridinyl)acetamide is currently available in published literature.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound.

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to determine the accurate mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₇H₇ClN₂O₂.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern. The N-oxide functionality often leads to a characteristic loss of an oxygen atom ([M-16]⁺). Other expected fragments would result from the cleavage of the amide bond.

Specific mass spectra and detailed fragmentation patterns for this compound have not been documented in available scientific resources.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C=O Stretch (Amide I) | ~1680-1650 |

| N-H Bend (Amide II) | ~1550 |

| N-O Stretch (Pyridine N-oxide) | ~1300-1200 |

| C-Cl Stretch | ~800-600 |

An experimental IR spectrum with specific band assignments for this compound is not available.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as potential π-π stacking between the pyridine rings.

There are no published X-ray crystallographic studies for this compound.

Advanced Spectroscopic Techniques for Analyzing Ligand-Target Interactions

Should this compound be investigated for its interaction with a biological target (e.g., an enzyme or receptor), various advanced spectroscopic methods could be utilized. Techniques such as Saturation Transfer Difference (STD) NMR, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) could provide data on binding affinity, kinetics, and the thermodynamics of the interaction.

No studies utilizing these techniques to analyze the ligand-target interactions of this compound are currently available.

Preclinical Investigations of Biological Activity and Molecular Interactions

Molecular Target Identification and Validation Strategies

Identifying the specific molecular target of a novel compound is a critical step in drug discovery. The following subsections describe general strategies that could be applied to a compound like N-(6-Chloro-1-oxido-2-pyridinyl)acetamide.

Affinity-based proteomics is a powerful technique for identifying the cellular targets of a small molecule. This method typically involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. nih.govresearchgate.netnih.gov

To enhance the specificity of this approach, competition experiments are often performed, where the cell lysate is pre-incubated with the free compound to prevent the specific binding of target proteins to the immobilized probe. nih.gov This allows for the differentiation between specific and non-specific binders.

Once a potential molecular target is identified, genetic manipulation techniques such as RNA interference (RNAi) with short interfering RNAs (siRNAs) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology are invaluable for target validation. sygnaturediscovery.comresearchgate.netselectscience.net

siRNA: This technique involves introducing siRNAs into cells to induce the degradation of the target protein's messenger RNA (mRNA), leading to a transient knockdown of the protein. horizondiscovery.comresearchgate.net If the biological effect of the compound is diminished in cells with the knocked-down target, it provides strong evidence that the protein is indeed the relevant target.

CRISPR-Cas9: This gene-editing tool allows for the permanent knockout of the gene encoding the target protein. researchgate.netselectscience.net Observing a loss of the compound's activity in these knockout cells provides robust validation of the molecular target. CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) can also be used to repress or activate gene expression, respectively, to further probe the target's function. horizondiscovery.com

These genetic approaches, when used in conjunction with chemical proteomics, provide a comprehensive strategy for the identification and validation of the molecular targets of novel bioactive compounds.

Preclinical Pharmacokinetic and Pharmacodynamic Research in Model Systems

In Vitro Metabolic Stability and Enzyme Systems Involved in Biotransformation

No specific data is available in the public domain regarding the in vitro metabolic stability of This compound in liver microsomes, S9 fractions, or hepatocytes from any species. Research identifying the specific cytochrome P450 (CYP) isoforms or other enzyme systems responsible for its biotransformation has not been published.

Distribution and Fate in Non-Human Biological Matrices and Models

There is no publicly available information on the distribution, accumulation, or elimination of This compound in non-human biological matrices such as plasma, tissues, or excreta. Pharmacokinetic studies in animal models that would provide data on parameters like absorption, distribution, metabolism, and excretion (ADME) have not been reported in the accessible literature.

Mechanisms of Compound-Induced Biochemical Pathway Modulation

Specific studies detailing the mechanisms by which This compound may modulate biochemical pathways are not available. Research into its potential molecular targets, receptor binding affinity, or effects on cellular signaling cascades has not been publicly disclosed.

Structure Activity Relationship Sar Studies of N 6 Chloro 1 Oxido 2 Pyridinyl Acetamide Analogs

Design and Synthesis of N-(6-Chloro-1-oxido-2-pyridinyl)acetamide Analogues and Derivatives

The design of analogs of this compound often involves the principles of pharmacophore hybridization and bioisosteric replacement to enhance desired biological activities, such as antimicrobial or antifungal effects. nih.govnih.gov The synthesis of these compounds can be approached through several strategic routes, typically building upon the pyridine (B92270) N-oxide scaffold.

A common synthetic strategy involves the initial synthesis of 2-aminopyridine (B139424) N-oxide derivatives. Pyridine N-oxides can serve as effective starting materials for the regioselective synthesis of N-substituted 2-aminopyridines under mild conditions. morressier.comresearchgate.net For instance, a practical one-pot, two-step process allows for the synthesis of substituted 2-aminopyridines from pyridine N-oxides by reacting them with activated isocyanides, followed by mild hydrolysis of the N-formyl-2-aminopyridine intermediate. nih.gov

Alternatively, a plausible route to the target compound and its analogs involves:

Preparation of the Substituted Pyridine N-Oxide Core : Starting with a commercially available or synthesized substituted pyridine, such as 2-amino-6-chloropyridine (B103851), and oxidizing the pyridine nitrogen to form the corresponding N-oxide.

Functional Group Interconversion : If starting from a different precursor like 2,6-dichloropyridine (B45657), it can be converted to the N-oxide. Subsequently, one chlorine atom can be selectively substituted. For example, reaction with 4-acetamidothiophenol (B72494) can yield an N-(4-((6-chloro-2-pyridinyl)thio)phenyl)acetamide, demonstrating the reactivity of the chloro-substituent. prepchem.com

Amide Bond Formation : The key acetamide (B32628) group is typically introduced by acylating a 2-amino group. The reaction of a 2-amino-6-chloropyridine N-oxide intermediate with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) would yield the final this compound. The synthesis of various N-aryl 2-chloroacetamides through the chloroacetylation of aryl amines is a well-established method that can be adapted for this purpose. researchgate.netijpsr.info

The synthesis of various analogs would follow similar pathways, substituting the starting materials to achieve different functional groups on the pyridine ring or modifying the acetamide side chain. The table below outlines some potential synthetic approaches for generating analogs.

| Analog Type | General Synthetic Strategy | Key Intermediates | Reference Methodologies |

|---|---|---|---|

| Modification at Position 6 | Start with 2-amino-6-substituted pyridine, followed by N-oxidation and acetylation. | 2-Amino-6-substituted pyridine N-oxide | morressier.comnih.govresearchgate.net |

| Modification of Acetamide Group | Acylation of 2-amino-6-chloropyridine N-oxide with various acyl chlorides or anhydrides. | 2-Amino-6-chloropyridine N-oxide | researchgate.netijpsr.info |

| Modification at Other Ring Positions | Begin with a polysubstituted pyridine, followed by selective functionalization, N-oxidation, and amidation. | Substituted 2-aminopyridine N-oxides | researchgate.netsemanticscholar.org |

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of this compound analogs is dictated by a combination of its core structural components: the pyridine N-oxide moiety, the acetamide side chain, and the pattern of substitution on the pyridine ring, particularly the 6-chloro group.

The Pyridine N-Oxide Moiety : The N-oxide group is a critical feature that significantly influences the electronic properties and metabolic fate of the molecule. nih.gov It can act as a hydrogen bond acceptor and its presence can alter the reactivity of the pyridine ring. researchgate.net Studies on various pyridine N-oxide derivatives have shown that this functional group is essential for certain biological activities, including potential antiviral effects. mdpi.com The N-oxide group can also influence the expression of toxicity of halogenated pyridines. nih.gov

The 6-Chloro Substituent : The chlorine atom at the 6-position plays a significant role. As an electron-withdrawing group, it influences the electron distribution of the pyridine ring, which can enhance the molecule's reactivity and potency. researchgate.net The presence of halogen substituents on pyridine rings has been shown to be important for the biological activity of various compounds. rsc.org For example, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, a chloro-substituent at the 6-position was a key feature of compounds evaluated for antifungal activity. researchgate.net The lipophilicity conferred by the chlorine atom can also affect the molecule's ability to cross biological membranes.

Impact of Substituent Modifications on Molecular Interactions and Potency

Systematic modifications of the this compound structure have provided valuable insights into how different substituents affect molecular interactions and biological potency.

Modifications on the Pyridine Ring :

Position of the Chloro Group : The location of the halogen substituent is critical. Studies on chloropyridines have shown that the position of the chlorine atom can dramatically alter the compound's cytotoxic and clastogenic effects. nih.gov Moving the chlorine from position 6 to other positions (3, 4, or 5) would likely result in significant changes in activity due to altered electronic and steric properties.

Nature of the Substituent at Position 6 : Replacing the chlorine atom with other halogens (e.g., bromine, fluorine) or with electron-donating groups (e.g., methyl, methoxy) versus other electron-withdrawing groups (e.g., nitro, cyano) would systematically probe the electronic requirements for activity. Research on other pyridine N-oxides suggests that strong electron-withdrawing substituents on the ring can lead to an enhancement of antifungal activity. researchgate.net In contrast, electron-donating groups may increase the molecule's ability to form complexes. researchgate.net

Additional Substituents : Introducing other substituents on the pyridine ring could further modulate activity. For example, adding a fluorine atom, which has a unique combination of steric and electronic properties, has been shown to have a remarkable effect on the potency of other heterocyclic drug candidates. nih.gov

Modifications of the Acetamide Side Chain :

Alkyl Group : Changing the methyl group of the acetamide to larger alkyl or aryl groups would alter the steric bulk and lipophilicity of the side chain. This can influence how the side chain fits into a target's binding pocket.

Amide Linker : Replacing the acetamide with other amides (e.g., benzamide) or other functional groups like ureas or sulfonamides would significantly change the hydrogen bonding capabilities and geometry of the side chain, likely leading to a profound impact on biological activity. nih.gov

The following table summarizes the predicted impact of various substituent modifications based on SAR studies of related heterocyclic compounds.

| Position of Modification | Substituent Change | Predicted Impact on Potency | Rationale from Related Studies |

|---|---|---|---|

| Position 6 | Cl → Br | Potentially similar or slightly altered activity | Halogens often have comparable effects, with minor differences in size and electronegativity. sigmaaldrich.com |

| Position 6 | Cl → F | May increase potency or alter target selectivity | Fluorine can form unique interactions and block metabolic sites. nih.gov |

| Position 6 | Cl → NO₂ | May increase activity against certain targets | Strong electron-withdrawing groups can enhance the reactivity and biological activity of pyridine N-oxides. researchgate.net |

| Position 6 | Cl → CH₃ | Likely to decrease activity where electron-withdrawing character is key | Electron-donating groups can reduce the electrophilicity of the ring system. researchgate.net |

| Acetamide Methyl | CH₃ → C₂H₅ or larger alkyls | Dependent on the size of the target binding pocket | Steric bulk can either improve or hinder binding affinity. |

| Acetamide Linker | -NHC(O)CH₃ → -NHC(O)Ph | Significant change in activity | Aryl groups introduce different steric and electronic properties compared to alkyl groups. researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR studies can provide predictive models to guide the design of new, more potent derivatives before their synthesis, thereby saving time and resources. nih.govnih.gov

The general process for a QSAR study involves:

Data Set : A series of synthesized analogs with their experimentally determined biological activities (e.g., IC₅₀ or MIC values) is required.

Descriptor Calculation : For each molecule, a wide range of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological polar surface area (TPSA)) and 3D descriptors that describe the molecule's steric and electronic fields. nih.govsemanticscholar.org

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Genetic Function Approximation (GFA) and Artificial Neural Networks (ANN), are used to build an equation that links the descriptors to the biological activity. semanticscholar.org

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For pyridine N-oxide derivatives and related heterocyclic systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven very useful. mdpi.comnih.gov These methods can explain the antibacterial activity of derivatives based on their steric, electronic, and hydrogen-bond acceptor properties. nih.gov For example, a 3D-QSAR study on pyrimido-isoquinolin-quinones identified specific regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding the synthesis of 13 new, active derivatives. nih.gov

A hypothetical QSAR model for this compound analogs might reveal that:

Positive steric contribution is needed near the acetamide group, suggesting larger substituents could be beneficial.

Negative electrostatic potential is favored around the N-oxide and chlorine atom, confirming the importance of electron-withdrawing features.

Hydrogen bond acceptor properties of the N-oxide and carbonyl oxygen are critical for activity.

Such models provide a quantitative framework for understanding the SAR, allowing for the rational, in silico design and prioritization of the most promising new analogs for synthesis and biological evaluation. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the interaction between a small molecule ligand and a protein target. For N-(6-Chloro-1-oxido-2-pyridinyl)acetamide, molecular docking could be employed to screen for potential biological targets by virtually placing the molecule into the binding sites of various proteins. The scoring functions used in docking can then estimate the binding affinity.

Molecular dynamics (MD) simulations could further investigate the stability of the predicted ligand-target complexes over time. MD simulations model the movement of atoms and molecules, providing a view of the dynamic nature of the binding and any conformational changes that may occur in either the ligand or the target.

While specific molecular docking and dynamics simulation results for this compound are not readily found, studies on analogous compounds with acetamide (B32628) or pyridine (B92270) N-oxide scaffolds are common. For instance, research on other pyridinyl acetamide derivatives has demonstrated their potential as inhibitors of enzymes like Porcupine, which is involved in Wnt signaling pathways. nih.gov Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Binding Site

| Functional Group of Ligand | Potential Interacting Residue in Target | Type of Interaction |

| Pyridine N-oxide | Tyrosine, Serine, Threonine | Hydrogen Bond (acceptor) |

| Amide NH | Aspartate, Glutamate | Hydrogen Bond (donor) |

| Amide Carbonyl | Arginine, Lysine | Hydrogen Bond (acceptor) |

| Chlorinated Pyridine Ring | Phenylalanine, Leucine, Valine | Hydrophobic/van der Waals |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic properties of this compound. These calculations provide information on the molecule's geometry, charge distribution, and orbital energies.

Key reactivity descriptors that can be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the N-oxide oxygen and the carbonyl oxygen of the acetamide group would be expected to be regions of high negative potential.

Atomic Charges: These calculations can quantify the partial charge on each atom, providing further insight into reactivity.

While specific quantum chemical data for this compound is not published, studies on similar molecules, such as pyridine-2,6-dicarbonyl dichloride, have utilized these methods to analyze vibrational spectra and molecular structure. researchgate.net

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Characteristic for this compound |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

| Molecular Electrostatic Potential | Negative potential around the N-oxide and carbonyl oxygens; positive potential on the amide proton. |

| Key Reactive Sites | The pyridine ring may be susceptible to nucleophilic substitution, influenced by the chloro and N-oxide groups. |

Prediction of Molecular Properties Relevant to Biological Activity and Interaction Mechanisms

Computational tools can predict various physicochemical properties of this compound that are crucial for its potential biological activity. These properties, often collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, determine the bioavailability and pharmacokinetics of a compound.

Predicted properties would include:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule, which affects its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Solubility: The solubility in aqueous and organic solvents can be estimated.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences binding to biological targets and solubility.

While specific predictions for this compound are not published, general-purpose prediction software can be used to estimate these values. For example, a structurally related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, has a calculated LogP of 2.7. nih.gov

De Novo Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties. The scaffold of this compound could serve as a starting point for such design efforts. By identifying the key pharmacophoric features of this scaffold, new molecules can be designed by adding, removing, or modifying functional groups.

For example, if molecular docking studies were to identify a promising interaction of the this compound scaffold with a particular protein target, de novo design algorithms could be used to grow new functionalities from the scaffold to better fit the binding pocket and enhance affinity and selectivity. This approach has been successfully used in the design of novel insecticides based on N-pyridylpyrazole carboxamides. nih.gov

The process would typically involve:

Defining a target binding site.

Placing the this compound scaffold or a key fragment within the site.

Using computational algorithms to add atoms or fragments in a step-wise manner, optimizing the geometry and interactions at each step.

Scoring the newly designed molecules based on their predicted binding affinity and other desirable properties.

This approach allows for the exploration of a vast chemical space to identify novel and potent compounds based on the initial scaffold.

Strategic Chemical Modifications and Prodrug Approaches for Research Applications

Prodrug Design Strategies for Enhanced Research Probe Delivery

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body. This strategy is often employed to overcome undesirable properties of a parent drug, such as poor solubility, limited permeability across biological membranes, or lack of site specificity. For research probes, a prodrug approach can be particularly useful to ensure that the probe reaches its intended target in a biological system before becoming active, thereby minimizing off-target effects and providing a more accurate tool for studying biological processes.

Common prodrug design strategies that could be hypothetically applied to a molecule like N-(6-Chloro-1-oxido-2-pyridinyl)acetamide include the attachment of a promoiety that is cleaved by specific enzymes or under particular physiological conditions (e.g., pH, redox potential) at the site of interest. For instance, ester or carbonate linkages are often used to create prodrugs that are hydrolyzed by esterases, which are abundant in various tissues.

Table 1: General Prodrug Design Strategies and Their Theoretical Application

| Prodrug Strategy | Trigger for Activation | Potential Advantage for a Research Probe |

| Enzyme-Activated | Specific enzymes (e.g., esterases, phosphatases) | Targeted release in tissues with high enzyme activity. |

| pH-Sensitive | Changes in pH (e.g., acidic tumor microenvironment) | Site-specific activation in particular cellular compartments or diseased tissues. |

| Redox-Activated | Oxidative or reductive environments | Activation in response to specific cellular states, such as oxidative stress. |

No published research was found describing the application of these prodrug strategies to this compound.

Conjugation Chemistry for Targeted Delivery in Research Models

Conjugation chemistry involves covalently linking a molecule of interest, such as a research probe, to a targeting moiety that can recognize and bind to specific cells, tissues, or proteins. This approach is fundamental for developing highly specific probes for use in complex biological systems. Targeting moieties can range from small molecules and peptides to large antibodies and aptamers.

The choice of conjugation chemistry depends on the functional groups available on both the probe and the targeting moiety. Common reactions include amide bond formation, click chemistry, and maleimide (B117702) chemistry for linking to thiol groups on proteins. For a compound like this compound, derivatization to introduce a suitable functional group for conjugation would be a necessary first step.

Table 2: Common Conjugation Chemistries and Targeting Moieties

| Conjugation Chemistry | Functional Groups Involved | Example Targeting Moiety | Research Application |

| Amide Coupling | Carboxylic acid and amine | Peptides, antibodies | Targeting specific cell surface receptors. |

| Click Chemistry | Alkyne and azide | Modified biomolecules | Creating stable linkages for in vivo imaging. |

| Thiol-Maleimide | Thiol and maleimide | Cysteine residues in proteins | Labeling specific proteins for functional studies. |

There is no evidence in the scientific literature of this compound being used in conjugation chemistry for targeted delivery in research models.

Bioisosteric Replacements and Their Impact on Preclinical Pharmacological Profiles

Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. This can lead to enhanced potency, better selectivity, improved metabolic stability, or reduced toxicity.

For a molecule such as this compound, bioisosteric replacements could be explored to modulate its properties. For example, the chlorine atom could be replaced with other halogens or a trifluoromethyl group to alter its electronic properties and lipophilicity. The acetamide (B32628) group could also be replaced with other functional groups that can act as hydrogen bond donors and acceptors.

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisostere | Potential Impact on Properties |

| Chlorine | Fluorine, Bromine, Trifluoromethyl | Altered lipophilicity, metabolic stability, and electronic effects. |

| Acetamide | Other amides, sulfonamides, heterocycles | Modified hydrogen bonding capacity, polarity, and metabolic stability. |

| Pyridine (B92270) N-oxide | Other heterocyclic N-oxides | Changes in solubility, polarity, and potential for drug-drug interactions. |

No preclinical studies describing bioisosteric replacements of this compound have been published.

Development of Chemical Probes for Mechanistic Studies

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing for the study of its function in a cellular or in vivo context. High-quality chemical probes are characterized by their potency, selectivity, and demonstrated on-target engagement. They can be used to validate drug targets, elucidate signaling pathways, and understand disease mechanisms.

The development of a chemical probe often involves extensive medicinal chemistry efforts to optimize its properties. This can include the synthesis of analogs to establish structure-activity relationships, the creation of fluorescently labeled versions for imaging studies, or the attachment of biotin (B1667282) for affinity purification experiments.

This compound is not described in the scientific literature as a chemical probe, nor is there any information on its development for such purposes.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of newly synthesized compounds and for quantitative analysis in various research samples. The goal is to separate the main compound from any impurities, starting materials, or by-products.

Detailed research findings indicate that reverse-phase HPLC is a highly effective technique for the analysis of polar compounds like N-(6-Chloro-1-oxido-2-pyridinyl)acetamide. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For quantitative analysis, a detector, most commonly a UV detector, is used to measure the absorbance of the compound as it elutes from the column. The area under the chromatographic peak is directly proportional to the concentration of the analyte. Method scalability allows for adaptation from analytical-level quantification to preparative separation for isolating impurities. sielc.com

Table 1: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides a non-polar stationary phase for effective separation of polar to moderately non-polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Allows for the elution of a wide range of compounds with varying polarities. Formic acid improves peak shape and is compatible with mass spectrometry. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale, ensuring good separation and reasonable run times. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |

| Detection Wavelength | 254 nm or Diode Array Detector (DAD) Scan | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum to check for co-eluting impurities. |

| Injection Volume | 10 µL | A small, precise volume is injected to prevent column overloading and ensure sharp peaks. |

Advanced Mass Spectrometry for Metabolite Profiling in Preclinical Models

Understanding the metabolic fate of a compound is a critical aspect of preclinical research. Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying and profiling metabolites in biological samples from preclinical models. jsbms.jp Techniques like high-resolution mass spectrometry (HRMS), including Quadrupole Time-of-Flight (QTOF) and Orbitrap MS, provide exceptional mass accuracy and resolution, which are crucial for elucidating the elemental composition of unknown metabolites. nih.govnews-medical.net

In a typical preclinical study, the parent compound, this compound, would be administered to an animal model, and biological samples (e.g., plasma, urine) would be collected over time. jsbms.jp These samples are then analyzed by LC-HRMS. The instrument detects the parent compound and any related substances that have been modified by metabolic enzymes. Common metabolic transformations include oxidation, hydrolysis, and conjugation. By comparing the mass spectra of the parent compound with those of potential metabolites and analyzing their fragmentation patterns (MS/MS), researchers can propose structures for the metabolites. jsbms.jpnih.gov For instance, the metabolism of the related compound acetamiprid (B1664982) was successfully profiled in rats using LC-QTOF-MS, identifying four key metabolites in plasma. jsbms.jp This approach allows for a tentative estimation of the metabolic pathways. jsbms.jp

Table 2: Potential Phase I Metabolites of this compound and Corresponding Mass Shifts

| Potential Metabolic Reaction | Resulting Metabolite Structure | Change in Mass-to-Charge Ratio (m/z) |

| Deacetylation (Hydrolysis) | 6-Chloro-2-aminopyridine 1-oxide | - 42 Da |

| Hydroxylation | N-(6-Chloro-5-hydroxy-1-oxido-2-pyridinyl)acetamide | + 16 Da |

| Dechlorination | N-(1-Oxido-2-pyridinyl)acetamide | - 34 Da |

| N-Oxide Reduction | N-(6-Chloro-2-pyridinyl)acetamide | - 16 Da |

Bioanalytical Method Development for this compound in Complex Biological Matrices (preclinical)

The development of a robust and reliable bioanalytical method is essential for the quantitative determination of a drug and its metabolites in complex biological matrices like plasma, blood, or tissue homogenates. onlinepharmacytech.inforesearchgate.net This process is a prerequisite for pharmacokinetic and toxicokinetic studies in the preclinical phase. onlinepharmacytech.infonih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.net

The development process involves several key stages. First is the selection of an appropriate internal standard (IS), often a stable isotope-labeled version of the analyte, to correct for variability during sample processing and analysis. jsbms.jp The next critical step is sample preparation, which aims to extract the analyte from the biological matrix and remove interfering components, such as proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). onlinepharmacytech.infonih.gov Finally, the LC-MS/MS conditions are optimized to achieve the desired sensitivity, specificity, and a linear response over a relevant concentration range. The method must then be validated according to regulatory guidance to ensure its accuracy, precision, and stability. researchgate.net

Table 3: Key Stages in Preclinical Bioanalytical Method Development for this compound

| Stage | Objective | Key Considerations |

| Method Development | To create a procedure to identify and quantify the analyte in a biological matrix. researchgate.net | Selection of internal standard; Optimization of sample extraction (e.g., LLE, SPE); Development of selective and sensitive LC-MS/MS conditions. onlinepharmacytech.inforesearchgate.net |

| Method Validation | To confirm that the analytical procedure is suitable for its intended purpose. | Assessment of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability of the analyte in the biological matrix. researchgate.net |

| Sample Analysis | To apply the validated method to the analysis of preclinical study samples. | Ensuring consistency in sample handling and processing; Use of quality control (QC) samples to monitor assay performance. researchgate.net |

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Pathways and Mechanisms Beyond Current Scope

While initial studies may have elucidated primary mechanisms of action, a significant avenue for future research lies in the exploration of novel biological pathways that N-(6-Chloro-1-oxido-2-pyridinyl)acetamide may modulate. The structural motifs present in the molecule, namely the chlorinated pyridine (B92270) N-oxide ring and the acetamide (B32628) side chain, suggest the potential for interactions with a variety of biological targets beyond its initial scope of study.

Future research could focus on:

Target Deconvolution: Employing chemoproteomics approaches, such as activity-based protein profiling (ABPP), to identify novel protein binding partners of this compound within the cellular environment. This could reveal unexpected mechanisms of action or off-target effects that could be harnessed for therapeutic benefit.

Pathway Analysis: Utilizing transcriptomic and proteomic profiling of cells treated with the compound to identify global changes in gene and protein expression. This can provide insights into the broader biological pathways affected, potentially implicating the compound in processes such as cellular stress responses, metabolic regulation, or immunomodulation.

Exploration of Unconventional Targets: Investigating the interaction of this compound with less conventional drug targets, such as RNA structures or protein-protein interaction interfaces. The planarity of the pyridine ring system could make it a suitable candidate for intercalating into nucleic acid structures or disrupting key protein complexes.

Table 1: Potential Novel Biological Targets for this compound

| Target Class | Specific Example(s) | Rationale for Investigation |

| Kinases | Mitogen-activated protein kinases (MAPKs) | The pyridine N-oxide moiety can act as a hydrogen bond acceptor, potentially interacting with the hinge region of kinase active sites. |

| Epigenetic Modifiers | Histone deacetylases (HDACs) | The acetamide group could potentially chelate the zinc ion present in the active site of certain HDAC isoforms. |

| Ion Channels | Voltage-gated sodium or potassium channels | The chloro-substituent and overall electronic properties of the molecule may allow for interaction with the channel pore or gating mechanisms. |

Application in Emerging Disease Research Models and Therapeutic Areas (preclinical/in vitro)

The therapeutic applicability of this compound may extend beyond its initial indications. A forward-looking research strategy would involve screening the compound against a panel of emerging and difficult-to-treat diseases in preclinical and in vitro models.

Promising areas for investigation include:

Antiviral Research: Given that structurally related compounds, such as 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, have shown potential as inhibitors of viral capsid assembly, it would be prudent to evaluate this compound for activity against a range of viruses. nih.gov This could include enveloped and non-enveloped viruses, with a particular focus on those for which limited treatment options are available.

Neurodegenerative Diseases: The potential for blood-brain barrier penetration, a characteristic often associated with small, moderately lipophilic molecules, warrants investigation into its effects on models of Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis. Its impact on neuroinflammation, oxidative stress, and protein aggregation could be key areas of study.

Oncology: The antiproliferative and pro-apoptotic potential of this compound should be assessed across a diverse panel of cancer cell lines. Further investigation into its effects on tumor angiogenesis, metastasis, and drug resistance mechanisms would be of significant interest.

Table 2: Illustrative Preclinical Models for Future Research

| Therapeutic Area | In Vitro Model | In Vivo Model (Hypothetical) |

| Virology | Plaque reduction assays in viral-infected cell lines (e.g., Vero, MDCK) | Murine models of viral infection (e.g., influenza, Zika) |

| Neurodegeneration | SH-SY5Y cell line models of neurotoxicity | Transgenic mouse models of Alzheimer's or Parkinson's disease |

| Oncology | 3D spheroid cultures of various cancer cell lines | Xenograft models of human tumors in immunocompromised mice |

Integration with Systems Biology and Cheminformatics Approaches

To accelerate the discovery and development process, future research on this compound should be tightly integrated with computational approaches. Systems biology and cheminformatics can provide valuable predictive insights and help to guide experimental work more efficiently.

Key computational strategies could include:

In Silico Target Prediction: Utilizing molecular docking and pharmacophore modeling to screen the compound against large databases of protein structures. This can help to prioritize experimental testing on the most likely biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a library of analogues of this compound is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. This can guide the design of more potent and selective next-generation compounds.

Network Pharmacology: Building interaction networks to visualize the relationships between the compound, its potential targets, and associated disease pathways. This can help to elucidate the holistic mechanism of action and predict potential synergistic drug combinations. For instance, related compounds have been investigated using computational biology to understand their interaction with viral proteins. nih.gov

Exploration of Sustainable and Novel Synthetic Methodologies

The advancement of green chemistry principles offers an opportunity to develop more environmentally friendly and efficient methods for the synthesis of this compound. Future research in this area could focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Potential avenues for synthetic innovation include:

Continuous Flow Chemistry: Developing a continuous flow process for the synthesis of the compound. This can offer advantages in terms of safety, scalability, and product consistency compared to traditional batch processing.

Biocatalysis: Exploring the use of enzymes to perform specific transformations in the synthetic route. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. Research into green chemical synthesis of related amides has highlighted the potential for metal-free, neutral conditions. bohrium.com

Table 3: Comparison of Synthetic Methodologies

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures | Larger solvent volumes, potential for thermal runaway |

| Continuous Flow Chemistry | Improved safety, scalability, and consistency | Higher initial equipment cost, potential for clogging |

| Catalytic Synthesis | Reduced waste, higher atom economy | Catalyst screening and optimization can be time-consuming |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions | Enzyme stability and availability, substrate scope limitations |

Q & A

Q. What are the common synthetic routes for preparing N-(6-Chloro-1-oxido-2-pyridinyl)acetamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as substitution, oxidation, and condensation. For example, substituted pyridine intermediates (e.g., 6-chloropyridin-3-ylmethyl derivatives) can be synthesized via nucleophilic substitution under alkaline conditions, followed by oxidation to form the N-oxide moiety . Optimization may include adjusting pH, temperature, and catalysts. For instance, iron powder reduction in acidic conditions has been used for nitro group reduction in analogous acetamide syntheses . Purity can be enhanced via recrystallization or chromatography .

Q. How is the crystal structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond lengths, angles, and packing arrangements. For example, triclinic crystal systems (space group P1) with parameters like a = 7.7948 Å and β = 98.765° have been reported for related 6-chloropyridine derivatives . Complementary techniques include FTIR for functional group validation and NMR for confirming proton environments .

Q. What are the key reactivity patterns of the N-oxide group in this compound?

- Methodological Answer : The N-oxide group enhances electrophilicity, facilitating nucleophilic substitution at the pyridine ring. It can participate in redox reactions, such as reduction to amines or oxidation to nitro derivatives. For example, analogous compounds undergo substitution with thiols or amines under mild acidic conditions . Stability studies (e.g., pH-dependent degradation kinetics) are recommended to assess reaction feasibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (e.g., ~4.5 eV for similar acetamides) correlate with kinetic stability and charge-transfer interactions . Software like Gaussian or ORCA can model transition states for substitution reactions, aiding in mechanistic studies .

Q. How do structural modifications (e.g., chloro vs. bromo substituents) impact biological activity or binding affinity?

- Methodological Answer : Comparative studies using isosteric replacements (e.g., Br for Cl) can be conducted via Suzuki coupling or halogen-exchange reactions. For instance, brominated analogs (e.g., N-(6-bromopyridin-3-yl)acetamide) show altered logP values and binding kinetics in enzyme assays . SAR (Structure-Activity Relationship) models should integrate crystallographic data and molecular docking simulations .

Q. What strategies resolve contradictions in reported synthetic yields or reaction pathways?

- Methodological Answer : Reproducibility issues often stem from unoptimized conditions (e.g., solvent polarity, stirring rates). Systematic DoE (Design of Experiments) approaches can identify critical variables. For example, a patent reports high yields using iron powder reduction, but lab-scale trials may require finer control of stoichiometry or inert atmospheres. Cross-validation with HPLC-MS and in situ IR monitoring is advised .

Q. How can environmental degradation pathways of this compound be studied to assess lab safety?

- Methodological Answer : Hydrolysis studies under varying pH and temperature can track degradation products via LC-QTOF-MS. For example, chloroacetamide derivatives may release chloride ions, detectable via ion chromatography. Photodegradation under UV-Vis light can be monitored using radical scavengers (e.g., TEMPO) to identify reactive intermediates . Waste must be treated via specialized protocols to avoid contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.